molecular formula C21H17F3N6O4 B2894881 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 896677-99-9

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2894881
CAS No.: 896677-99-9
M. Wt: 474.4
InChI Key: SDAWMOMCQRDPSA-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide features a fused triazolo[4,5-d]pyrimidine core with a 7-oxo functional group. Key substituents include:

  • A 4-ethoxyphenyl group at position 3 of the triazole ring.
  • An acetamide side chain at position 2 of the pyrimidine, terminating in a 4-(trifluoromethoxy)phenyl moiety.

This structure combines electron-donating (ethoxy) and electron-withdrawing (trifluoromethoxy) groups, which may influence solubility, binding affinity, and metabolic stability. However, critical physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence .

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O4/c1-2-33-15-9-5-14(6-10-15)30-19-18(27-28-30)20(32)29(12-25-19)11-17(31)26-13-3-7-16(8-4-13)34-21(22,23)24/h3-10,12H,2,11H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAWMOMCQRDPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Target Compound Triazolo[4,5-d]pyrimidine 3-(4-Ethoxyphenyl), 6-(N-acetamide) Not reported Acetamide, trifluoromethoxy
2-((3-Benzyl-3H-triazolo...)acetamide Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-thioether 420.5 Thioether, 2-ethoxyphenyl
Flumetsulam Triazolo[1,5-a]pyrimidine 2-Sulfonamide, 5-methyl 325.3 Sulfonamide, difluorophenyl

Table 2: Functional Group Impact on Properties

Group Example Compound Effect on Properties
Trifluoromethoxy Target Compound Enhances electron-withdrawing capacity, stability
Thioether Compound Increases lipophilicity, potential toxicity
Sulfonamide Flumetsulam Improves solubility in aqueous media

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis likely differs from analogs due to its unique trifluoromethoxy and ethoxyphenyl substituents, which may require specialized coupling reagents .
  • Bioactivity : The acetamide group in the target could offer improved metabolic stability over sulfonamide-based agrochemicals like flumetsulam .
  • Unresolved Data : Critical parameters (e.g., IC50, LogP) are absent in the evidence, highlighting gaps in publicly available research.

Preparation Methods

Carboxylic Acid Intermediate

The acetamide side chain is introduced via hydrolysis of an ester precursor:

  • Step 1 : Ethyl 2-(3-(4-ethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is hydrolyzed with NaOH (2M, ethanol/H₂O) at reflux for 4 hours.
  • Yield : 85–90%.

Amide Bond Formation

The carboxylic acid is activated and coupled with 4-(trifluoromethoxy)aniline:

  • Activation : Treat with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Coupling : React with 4-(trifluoromethoxy)aniline (1.2 equiv) in dry THF, catalyzed by DMAP (5 mol%) at 0°C to room temperature for 12 hours.
  • Yield : 70–75% after recrystallization (ethanol/water).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.42 (s, 1H, NH), 9.40 (s, 1H, triazole-H), 8.18 (d, J=8.9 Hz, 2H, aryl-H), 7.56 (t, J=8.7 Hz, 2H, aryl-H), 4.39 (m, 1H, CH₂), 3.88 (s, 3H, OCH₂CH₃), 1.39 (t, J=7.0 Hz, 3H, CH₃).
  • HPLC/MS : [M+H]⁺ m/z = 516.2 (calc. 516.1).

Crystallographic Validation

Single-crystal X-ray diffraction (as in PMC2915003 ) confirms planar geometry of the triazolo[4,5-d]pyrimidine core (dihedral angle: 87.24° with the aryl group).

Optimization and Challenges

  • Regioselectivity : Diazotization must occur at the N⁵ position to prevent isomer formation. Excess HNO₂ and controlled pH (1–2) are critical.
  • Trifluoromethoxy Stability : The electron-withdrawing CF₃O group necessitates inert conditions during coupling to prevent hydrolysis.

Q & A

Q. How to design stability studies under physiological conditions?

  • Protocol :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via HPLC .
  • Plasma Stability : Assess half-life in human plasma using LC-MS/MS .

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